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Compound of Interest

Compound Name:
4-(1H-1,2,4-triazol-1-yl)butanoic

acid

Cat. No.: B115403 Get Quote

An In-Depth Technical Guide to 4-(1H-1,2,4-triazol-1-yl)butanoic acid

Core Compound Identification and Overview
Chemical Name: 4-(1H-1,2,4-triazol-1-yl)butanoic acid CAS Number: 158147-52-5[1][2][3]

4-(1H-1,2,4-triazol-1-yl)butanoic acid is a heterocyclic building block of significant interest in

medicinal chemistry and drug development. It incorporates a 1,2,4-triazole ring, a five-

membered aromatic heterocycle with three nitrogen atoms, linked via a nitrogen atom to a

butanoic acid chain. This unique combination of a polar, hydrogen-bond accepting triazole

moiety and a flexible carboxylic acid linker makes it a versatile scaffold for synthesizing more

complex molecules. The 1,2,4-triazole ring is a well-established pharmacophore, known to

participate in various biological activities, and is a component of numerous approved drugs.[4]

Consequently, this compound serves as a key starting material for developing novel therapeutic

agents, particularly in oncology and metabolic diseases.

Physicochemical Properties
The fundamental properties of 4-(1H-1,2,4-triazol-1-yl)butanoic acid are summarized below.

These characteristics are critical for its handling, reaction setup, and formulation. A

hydrochloride salt version of this compound also exists, which alters its solubility and handling

properties.
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Property Value Source(s)

CAS Number 158147-52-5 [1][2]

Molecular Formula C₆H₉N₃O₂ [1][5]

Molecular Weight 155.15 g/mol [1][5]

Appearance White crystalline powder [1]

Purity Typically ≥95% - 97% [1][6]

SMILES String O=C(O)CCCN1C=NC=N1

InChI Key
UHLFJHYFXFEWJW-

UHFFFAOYSA-N (for HCl salt)

Synthesis and Manufacturing Insights
The synthesis of 4-(1H-1,2,4-triazol-1-yl)butanoic acid is typically achieved through the N-

alkylation of the 1,2,4-triazole ring. The triazole's N-H proton is weakly acidic and can be

removed by a suitable base, generating a triazolate anion that serves as a potent nucleophile.

This anion is then reacted with an electrophilic four-carbon chain.

A common and efficient laboratory-scale synthesis involves the reaction of 1,2,4-triazole with a

4-halobutanoate ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This

two-step process is reliable and allows for straightforward purification.

Experimental Protocol: Two-Step Synthesis from Ethyl
4-bromobutanoate
This protocol describes a representative method for synthesizing the target compound.

Step 1: N-Alkylation to produce Ethyl 4-(1H-1,2,4-triazol-1-yl)butanoate

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, reflux condenser, and nitrogen inlet, suspend sodium hydride (NaH) (60%

dispersion in mineral oil, 1.1 equivalents) in anhydrous Dimethylformamide (DMF).
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Causality: DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the

dissolution of the reactants and intermediates. NaH is a strong, non-nucleophilic base

used to deprotonate the 1,2,4-triazole efficiently, forming the highly reactive sodium

triazolate salt in situ.

Triazole Addition: Slowly add a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous DMF

to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.

Causality: Adding the triazole slowly at a reduced temperature helps to control the

exothermic reaction and the evolution of hydrogen gas, ensuring safety and preventing

side reactions.

Alkylation: Add ethyl 4-bromobutanoate (1.05 equivalents) dropwise to the reaction mixture.

Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction between

the triazolate anion and the electrophilic carbon of the ethyl 4-bromobutanoate.

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature

and carefully quench with water. Extract the aqueous phase with ethyl acetate (3x). Combine

the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and

concentrate under reduced pressure to yield the crude ester.

Causality: The aqueous work-up removes DMF and inorganic salts. Ethyl acetate is a

suitable solvent for extracting the ester product. The brine wash removes residual water

from the organic phase.

Step 2: Saponification to 4-(1H-1,2,4-triazol-1-yl)butanoic acid

Hydrolysis: Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water. Add

sodium hydroxide (NaOH) (1.5-2.0 equivalents) and stir the mixture at room temperature

overnight.

Causality: Saponification (base-catalyzed hydrolysis) is a standard method for converting

esters to carboxylic acids. The ethanol/water mixture ensures the solubility of both the

ester and the inorganic base.
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Acidification and Isolation: Monitor the hydrolysis by TLC. Once complete, remove the

ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash

with diethyl ether to remove any unreacted ester. Cool the aqueous layer in an ice bath and

acidify to pH 3-4 with concentrated hydrochloric acid (HCl).

Causality: Acidification protonates the carboxylate salt, causing the desired carboxylic acid

to precipitate out of the aqueous solution, as it is typically less water-soluble than its salt

form.

Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold water,

and dry under vacuum to yield the final product, 4-(1H-1,2,4-triazol-1-yl)butanoic acid. The

purity can be confirmed by NMR and Mass Spectrometry.
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Caption: Synthetic workflow for 4-(1H-1,2,4-triazol-1-yl)butanoic acid.

Applications in Drug Discovery and Development
The true value of 4-(1H-1,2,4-triazol-1-yl)butanoic acid lies in its application as a scaffold in

drug design. The triazole ring system is a bioisostere for other functional groups and can

engage in crucial hydrogen bonding and metal coordination within biological targets.

Anticancer Agent Development
A significant area of research involves modifying this core structure to create novel anticancer

agents.[4] Studies have shown that hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid (a

structurally related compound) exhibit potent cytotoxic activities against human cancer cell

lines, including breast cancer (MCF-7) and colon cancer (HCT-116).[4][7][8] The mechanism of

action for some of these derivatives has been shown to involve the induction of apoptosis, a

programmed cell death pathway that is a primary target for cancer therapies.[4][7][8] The

butanoic acid chain of the title compound provides a flexible linker, allowing chemists to attach

other pharmacophores to target specific receptors or enzymes involved in cancer cell

proliferation.
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Caption: Drug discovery workflow using the triazole scaffold for anticancer agents.

Other Potential Therapeutic Areas
The versatility of the triazole-butanoic acid structure extends beyond oncology. Research on

structurally similar flexible triazolylbutanoic acids has identified highly potent inhibitors of the

Uric Acid Transporter 1 (URAT1).[9] This suggests a potential application in developing

treatments for hyperuricemia and gout. The carboxylic acid group is crucial in these analogs,

likely mimicking the endogenous uric acid substrate to achieve potent inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b115403?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC6274368/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
4-(1H-1,2,4-triazol-1-yl)butanoic acid is more than a simple chemical; it is a foundational

element for innovation in pharmaceutical sciences. Its well-defined physicochemical properties

and established synthetic routes make it an accessible and reliable starting material. Its primary

importance is realized in its role as a versatile scaffold, enabling the development of advanced

molecular hybrids targeting critical disease pathways, most notably in the design of next-

generation anticancer therapeutics that function by inducing apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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